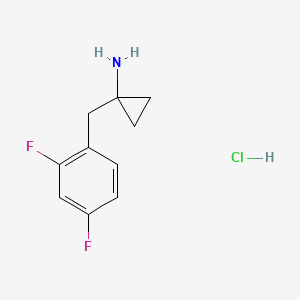

1-(2,4-Difluorobenzyl)cyclopropan-1-amine hydrochloride

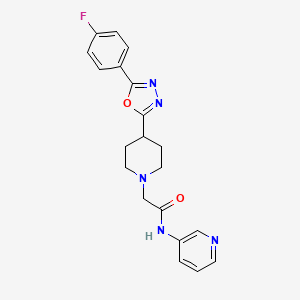

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-(2,4-Difluorobenzyl)cyclopropan-1-amine hydrochloride is a chemical that would likely possess a cyclopropane core with an amine functional group and a 2,4-difluorobenzyl substituent. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related cyclopropane derivatives and their synthesis, which can be extrapolated to hypothesize about the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of cyclopropane derivatives often involves the formation of the three-membered ring followed by functionalization with various substituents. In the context of the provided papers, the synthesis of cyclopentadienols from 1-amino-2,3-diphenylcyclopropenium ions suggests that similar aminocyclopropene intermediates could be used as precursors for the synthesis of this compound . The process would likely involve the introduction of the 2,4-difluorobenzyl group through a substitution reaction.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is characterized by the strain of the three-membered ring, which can influence the reactivity of the compound. The presence of the amine group would introduce basicity to the molecule, while the 2,4-difluorobenzyl group would add aromatic character and potential sites for further chemical reactions .

Chemical Reactions Analysis

Cyclopropane derivatives can undergo various chemical reactions, including ring-opening, which is often regioselective. The presence of an amine could influence the reactivity, as seen in the reaction of 1-amino-2,3-diphenylcyclopropenium ions with 1,3-diketones . The difluorobenzyl group could also participate in electrophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The cyclopropane ring would contribute to the compound's strain and potential energy, while the amine group would affect its basicity and solubility in water. The difluorobenzyl group would likely increase the compound's lipophilicity and could affect its boiling and melting points. The hydrochloride salt form would enhance the compound's water solubility, making it more amenable to biological studies or pharmaceutical applications.

Aplicaciones Científicas De Investigación

Cyclopropanation Reactions and Applications

Cyclopropanation reactions play a significant role in synthetic chemistry, contributing to the development of biologically active products and the modification of existing molecules. The high ring strain of cyclopropanes facilitates unique chemical reactions, making them a focus for considerable study. Research in this area explores various methods for cyclopropanation, including Michael-induced ring closure, the Simmons–Smith reaction, and carbenoid insertion, among others. These methodologies enable the asymmetric synthesis of cyclopropanes, which is of particular interest among synthetic chemists due to the potential applications in pharmaceuticals and materials science (Kamimura, 2014).

Adsorption Technologies and Functionalization

Functionalized materials, especially those with amine groups, exhibit high adsorption capacity for various compounds, including perfluorinated compounds (PFCs) and potentially other hazardous or useful chemicals. The formation of micelles/hemi-micelles by adsorbents plays a crucial role in achieving high adsorption capacities. This research area focuses on the development of adsorbents through functionalization with amine groups, highlighting the critical role of hydrophobic interactions and the potential for environmental applications, such as water treatment and pollution mitigation (Du et al., 2014).

Metal-Organic Frameworks (MOFs) and Amine Functionalization

Amine-functionalized metal–organic frameworks (MOFs) have garnered attention for their potential in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. Research in this field explores various synthesis methods, structures, and properties of amine-functionalized MOFs. These materials demonstrate exceptional CO2 sorption capacity at low pressures, making them promising candidates for environmental and energy applications. The review also touches upon the catalytic applications of these MOFs, indicating a broad range of potential uses (Lin et al., 2016).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . The signal word for the compound is “Warning” and it is represented by the GHS07 pictogram .

Propiedades

IUPAC Name |

1-[(2,4-difluorophenyl)methyl]cyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N.ClH/c11-8-2-1-7(9(12)5-8)6-10(13)3-4-10;/h1-2,5H,3-4,6,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLPMPSAUKKFTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC2=C(C=C(C=C2)F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2172187-93-6 |

Source

|

| Record name | 1-[(2,4-difluorophenyl)methyl]cyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2502443.png)

![Methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2502444.png)

![1-Benzyl-1-azaspiro[4.4]nonan-9-one](/img/structure/B2502450.png)

![9-(4-fluorophenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-allyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2502454.png)

![1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B2502455.png)